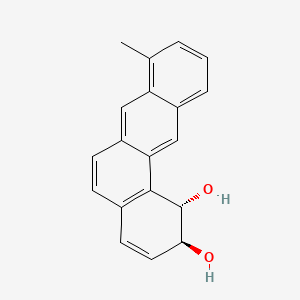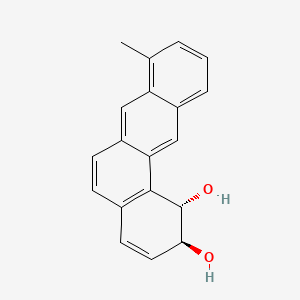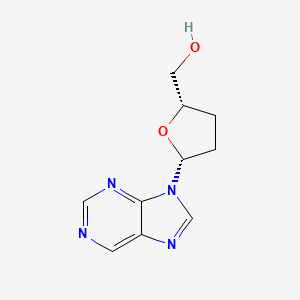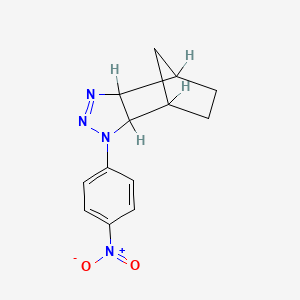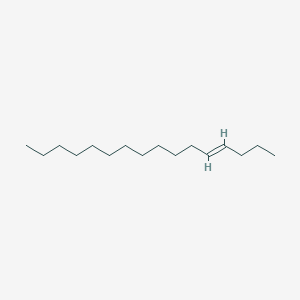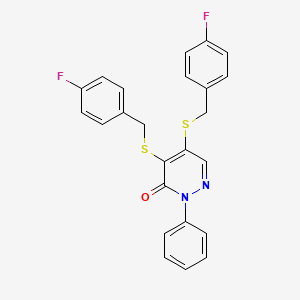
1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(((3-chlorophenyl)phenylmethyl)amino)ethyl)-1,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(((3-chlorophenyl)phenylmethyl)amino)ethyl)-1,3-dimethyl- is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(((3-chlorophenyl)phenylmethyl)amino)ethyl)-1,3-dimethyl- typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the 3-chlorophenyl and phenylmethyl groups through nucleophilic substitution reactions. The final steps often involve the addition of the aminoethyl and dimethyl groups under controlled conditions to ensure the correct positioning and stability of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity, essential for pharmaceutical applications. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(((3-chlorophenyl)phenylmethyl)amino)ethyl)-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the purine core, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups attached to the purine core.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, amines, and alkylating agents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purines with different pharmacological properties.
Scientific Research Applications
1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(((3-chlorophenyl)phenylmethyl)amino)ethyl)-1,3-dimethyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential as an anti-cancer agent, antiviral compound, and in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(((3-chlorophenyl)phenylmethyl)amino)ethyl)-1,3-dimethyl- involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with DNA, leading to the disruption of cellular processes in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): Similar purine structure but with different substituents.
Theophylline (1,3-Dimethylxanthine): Another purine derivative with bronchodilator properties.
Adenine (6-Aminopurine): A naturally occurring purine base in DNA and RNA.
Uniqueness: 1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(((3-chlorophenyl)phenylmethyl)amino)ethyl)-1,3-dimethyl- is unique due to its specific substituents, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with a variety of molecular targets makes it a versatile compound in medicinal chemistry.
This detailed overview highlights the significance of 1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(((3-chlorophenyl)phenylmethyl)amino)ethyl)-1,3-dimethyl- in various scientific fields, emphasizing its potential and versatility
Properties
CAS No. |
72754-68-8 |
|---|---|
Molecular Formula |
C22H22ClN5O2 |
Molecular Weight |
423.9 g/mol |
IUPAC Name |
7-[2-[[(3-chlorophenyl)-phenylmethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C22H22ClN5O2/c1-26-20-19(21(29)27(2)22(26)30)28(14-25-20)12-11-24-18(15-7-4-3-5-8-15)16-9-6-10-17(23)13-16/h3-10,13-14,18,24H,11-12H2,1-2H3 |
InChI Key |
QQBPMNIYGSXMML-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNC(C3=CC=CC=C3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


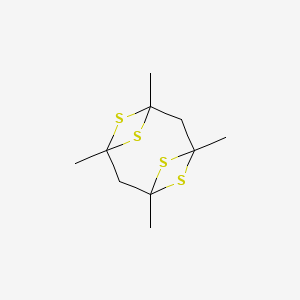
![Methyl 3-benzoyl-2-methyl-4,7-dioxa-3-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B12796882.png)

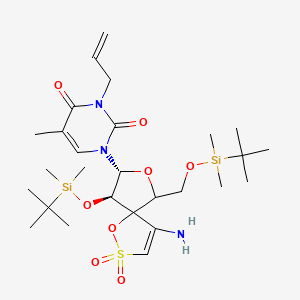
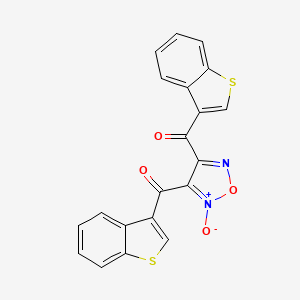
![Copper;hydron;4-oxido-3-[[2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B12796926.png)
